N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde

peptidomimetic design building block selection molecular weight differentiation

Epimerization during oxidation of cis-cyclopentane amino alcohols compromises peptide API stereochemical integrity, with up to ~10% epimerization observed under standard conditions. N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde eliminates this risk via its α,α-disubstituted quaternary carbon center, ensuring absolute configuration retention through multi-step syntheses. • Prevents ~10% epimerization vs. non-quaternary analogs • Enables on-resin modification & late-stage diversification in solid-phase peptide synthesis • Long-term storage at -20°C; cold-chain logistics required for multi-gram to kilogram quantities

Molecular Formula C12H21NO3
Molecular Weight 227.304
CAS No. 1335031-56-5
Cat. No. B2469366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde
CAS1335031-56-5
Molecular FormulaC12H21NO3
Molecular Weight227.304
Structural Identifiers
SMILESCC1(CCCC1C=O)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(4)7-5-6-9(12)8-14/h8-9H,5-7H2,1-4H3,(H,13,15)/t9-,12-/m0/s1
InChIKeyHFLQTTYPGWLCSL-CABZTGNLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Boc-(+/-)-cis-2-Amino-2-Methyl-Cyclopentane-Carbaldehyde Overview


N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carbaldehyde (CAS 1335031-56-5), IUPAC name tert-butyl [(1S,2R/1R,2S)-2-formyl-1-methylcyclopentyl]carbamate, is a racemic N-protected amino aldehyde within the cyclopentane derivative class [1]. It features a tert-butyloxycarbonyl (Boc)-protected amine and an aldehyde functional group arrayed in a cis configuration around a cyclopentane ring that bears a 2-methyl substituent, creating a sterically congested quaternary carbon center. The compound has molecular formula C₁₂H₂₁NO₃, molecular weight 227.30 g·mol⁻¹, and is supplied as a colourless solid with purity ≥97% [1]. Its primary utility lies in serving as a conformationally constrained intermediate for the synthesis of peptidomimetics, β-amino acid derivatives, and bioactive small molecules where precise spatial orientation of the amine and aldehyde vectors is essential .

Why This Aldehyde Cannot Be Replaced by Common Analogs


In-class N-Boc cyclopentane amino aldehydes are not interchangeable because small variations in ring substitution, stereochemistry, and the position of the quaternary center produce large differences in conformational rigidity, metabolic stability of downstream peptides, and synthetic reactivity . The target compound's 2-methyl substituent creates an α,α-disubstituted (quaternary) carbon bearing the Boc-protected amine—a motif that eliminates epimerization at the α-position during subsequent coupling or deprotection steps, a documented vulnerability of non-quaternary cis-cyclopentane amino aldehydes where up to ~10% epimerization can occur under standard oxidation conditions [1]. The cis arrangement of the amine and aldehyde groups further differentiates the compound from trans isomers and from 1,1-disubstituted analogs such as N-Boc-cycloleucinal (CAS 168539-99-9), where the aldehyde is attached to the quaternary carbon itself, altering both the electronics and the trajectory of the reactive formyl group .

Quantitative Differentiation Evidence


Quaternary vs. Secondary α-Carbon Scaffold

The target compound (C₁₂H₂₁NO₃, MW 227.30) possesses a 2-methyl substituent that adds 14.03 Da relative to the closest non-methylated cis comparator, N-Boc-(+/-)-cis-2-formylcyclopentyl-amine (CAS 1335031-83-8; C₁₁H₁₉NO₃, MW 213.27) [1]. This mass difference corresponds to a CH₂ group and reflects the presence of a quaternary α-carbon center in the target compound, whereas the comparator has a secondary α-carbon. The quaternary center prevents α-proton abstraction and the associated epimerization risk. In a structurally analogous system (cis cyclopentyl aldehyde 44, J. Org. Chem. 2003), Swern oxidation of a secondary α-carbon cis-cyclopentane amino alcohol led to approximately 10% epimerization, a pathway that is structurally blocked in the quaternary target compound [2].

peptidomimetic design building block selection molecular weight differentiation

Cis Stereochemistry vs. Trans and Geminal Analogs

The target compound has a cis relationship between the 2-Boc-amino and 1-formyl substituents on the cyclopentane ring (IUPAC: tert-butyl [(1S,2R/1R,2S)-2-formyl-1-methylcyclopentyl]carbamate). The trans analog, Boc-NH-trans-cyclopentane-CHO (CAS 1353093-76-1; C₁₁H₁₉NO₃, MW 213.27), places the amine and aldehyde on opposite faces of the ring, yielding a different N-to-C=O distance and dihedral angle that alters the geometry of peptides into which it is incorporated [1]. Additionally, the 1,1-disubstituted analog N-Boc-cycloleucinal (CAS 168539-99-9) attaches the aldehyde directly to the quaternary carbon bearing the BocNH, producing a geminal amino-aldehyde arrangement that is electronically distinct (aldehyde conjugated to a neopentyl-like quaternary center) and leads to different reactivity in nucleophilic additions . The cis-1,2 arrangement in the target compound provides a scaffold for cis-constrained β-amino acid or diamine motifs that the trans and 1,1-disubstituted analogs cannot replicate.

stereochemical control conformational constraint peptide backbone geometry

Purity Specification and NMR Characterization

The target compound is specified at ≥97% purity with accompanying 500 MHz ¹H NMR spectral data (d₆-DMSO) available from the supplier [1]. This is comparable to the purity specification of the non-methylated cis analog (≥97%) and N-Boc-cycloleucinal (97%) , but the target compound uniquely offers NMR characterization at 500 MHz, providing higher resolution for confirming structural identity and detecting trace epimers or residual solvents. The compound is supplied as a colourless solid with defined solubility in THF and diethylether, facilitating direct use in anhydrous reaction conditions common in peptidomimetic synthesis [1].

quality control purity specification NMR characterization

Divergent Aldehyde Derivatization Pathways

The aldehyde group in the target compound serves as a branch point: oxidation yields N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid (CAS not assigned; Squarix Cat. AS065, MW 243.30, C₁₂H₂₁NO₄), while reduction yields the corresponding primary alcohol [1]. The carboxylic acid analog is commercially available as a distinct catalog item (Squarix AS065, 2.5 g at €749), confirming that the aldehyde and acid forms are supplied as separate, validated intermediates [1]. In contrast, N-Boc-cycloleucinal (CAS 168539-99-9) has its formyl group directly attached to the quaternary carbon; oxidation of its aldehyde yields the sterically hindered N-Boc-cycloleucine (1-(Boc-amino)cyclopentanecarboxylic acid, CAS 35264-09-6), a neopentyl-like acid with significantly different reactivity in amide coupling [2]. The target compound's 1,2-relationship positions the derived carboxylic acid for more typical peptide coupling kinetics.

synthetic versatility carboxylic acid derivative alcohol derivative building block divergence

Optimal Procurement and Application Scenarios


Epimerization-Resistant β-Amino Acid Synthesis

When a synthetic route requires a cis-cyclopentane-β-amino acid scaffold where the α-carbon must retain absolute configuration through multiple synthetic steps, this compound is strongly preferred over the non-methylated analog (CAS 1335031-83-8). The quaternary α-carbon in the target compound eliminates the ~10% epimerization observed during Swern oxidation of secondary α-carbon cis-cyclopentane amino alcohols [1]. The aldehyde group can be oxidized to the corresponding carboxylic acid (commercially available as Squarix AS065) or used directly in reductive amination to generate constrained diamines for peptide nucleic acid (PNA) or peptidomimetic backbones [2].

Proteolytically Stable Peptide Design

The 2-methylquaternary center in the target compound corresponds to an α,α-disubstituted amino acid motif, a well-validated design principle for increasing peptide resistance to enzymatic degradation. Cyclopentane-based α,α-disubstituted amino acids such as 1-aminocyclopentanecarboxylic acid (Ac₅c) are established helix-inducing residues [1]. Incorporating the target aldehyde (via reductive amination or homologation) installs a similar constrained architecture, with the added advantage of the aldehyde handle enabling on-resin modification or late-stage diversification in solid-phase peptide synthesis [2].

Precursor for Ice Recrystallization Inhibitors

The compound serves as an intermediate en route to polyhydroxylated cyclopentane β-amino acids, a class of compounds that have demonstrated activity as ice recrystallization inhibitors and gelling agents with potential applications in cryopreservation and materials science [1]. The aldehyde functionality enables the installation of hydroxyl groups via oxidation–dihydroxylation sequences, while the Boc group remains intact through these manipulations, providing orthogonal protection during multi-step synthesis of these highly functionalized targets [2].

cGMP Peptide API Intermediate Procurement

For industrial peptide API campaigns requiring validated long-term storage conditions, the target compound's specified -20 °C long-term storage temperature [1] is a critical procurement parameter. This is more stringent than N-Boc-cycloleucinal (CAS 168539-99-9), which is specified for room-temperature storage [2], indicating that the target compound's aldehyde functionality (particularly with the adjacent quaternary center) may require cold-chain logistics to maintain the ≥97% purity specification over extended periods. Procurement planning must account for this cold-storage requirement when ordering multi-gram to kilogram quantities for long-duration synthesis campaigns.

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